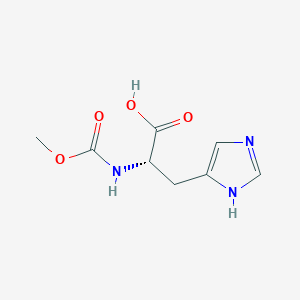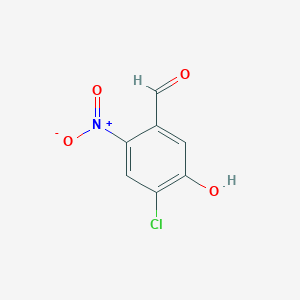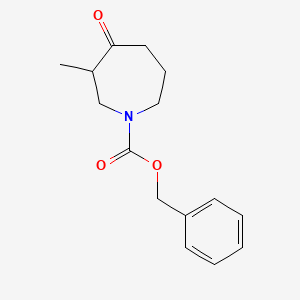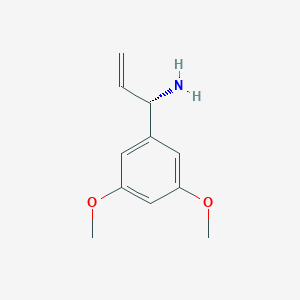
N-Carbomethoxy-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbomethoxy-L-histidine is a derivative of the amino acid histidine It is characterized by the presence of a carbomethoxy group attached to the nitrogen atom of the histidine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbomethoxy-L-histidine typically involves the protection of the amino group of histidine followed by the introduction of the carbomethoxy group. One common method involves the use of L-histidine methyl ester hydrochloride as a starting material. This compound undergoes aminolysis under strong base catalysis to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process may include steps such as protection, activation, and deprotection of functional groups to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Carbomethoxy-L-histidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbomethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
N-Carbomethoxy-L-histidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein interactions and enzyme catalysis.
Industry: This compound is used in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of N-Carbomethoxy-L-histidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
N-Carbomethoxy-L-histidine can be compared with other similar compounds, such as:
N-Carbomethoxy-L-lysine: Another amino acid derivative with a carbomethoxy group.
N-Carbomethoxy-L-arginine: Similar in structure but with different functional groups.
N-Carbomethoxy-L-tyrosine: Contains a phenolic group in addition to the carbomethoxy group.
The uniqueness of this compound lies in its specific chemical structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
4950-64-5 |
|---|---|
Formule moléculaire |
C8H11N3O4 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-(methoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-15-8(14)11-6(7(12)13)2-5-3-9-4-10-5/h3-4,6H,2H2,1H3,(H,9,10)(H,11,14)(H,12,13)/t6-/m0/s1 |
Clé InChI |
VUZJKGCTMGVVKX-LURJTMIESA-N |
SMILES isomérique |
COC(=O)N[C@@H](CC1=CN=CN1)C(=O)O |
SMILES canonique |
COC(=O)NC(CC1=CN=CN1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)

![7-Chloro-5-isopropyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13037600.png)



![tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13037621.png)
![6-Methyl-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13037623.png)


![Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-](/img/structure/B13037647.png)


![(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13037677.png)
